HKPLP -

HKPLP

Catalog Number: EVT-245621
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

HKPLP is sourced from the Hippocampus kuda, specifically from its cDNA library. This organism is notable for its unique reproductive traits and habitat, which contribute to the biochemical diversity observed in its derived peptides.

Classification

HKPLP belongs to the class of antimicrobial peptides, which are critical components of the innate immune system in many organisms. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell lysis and death. They are typically cationic and amphipathic, allowing them to interact effectively with negatively charged bacterial membranes.

Synthesis Analysis

Methods

The synthesis of HKPLP was achieved using solid-phase peptide synthesis (SPPS), a widely employed technique for producing peptides in a controlled manner. This method allows for the sequential addition of protected amino acids to a solid support, facilitating purification after each coupling step.

Technical Details

  1. Amino Acid Coupling: The amino acids are added in a stepwise manner, with each residue being protected by a specific group that prevents undesired reactions.
  2. Cleavage: Once the peptide chain is complete, the protecting groups are removed using appropriate cleavage agents, such as trifluoroacetic acid.
  3. Purification: The crude product is purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates the target peptide based on hydrophobicity.
Molecular Structure Analysis

Structure

HKPLP has a glycine-rich structure comprising 24 amino acids. The specific sequence contributes to its amphipathic nature, which is crucial for its interaction with bacterial membranes.

Data

The molecular weight of HKPLP is approximately 2,600 Da, and it exhibits thermal stability, maintaining activity across a range of temperatures. Structural studies often utilize methods such as nuclear magnetic resonance (NMR) or circular dichroism (CD) spectroscopy to elucidate secondary structures and conformational dynamics.

Chemical Reactions Analysis

Reactions

HKPLP's primary chemical reactions involve interactions with bacterial membranes, leading to pore formation and subsequent cell lysis. The mechanism of action includes:

  • Membrane Disruption: The peptide inserts into lipid bilayers, forming pores that compromise membrane integrity.
  • Cytoplasmic Leakage: Following membrane disruption, essential cellular components leak out, leading to bacterial death.

Technical Details

Studies have demonstrated that HKPLP exhibits minimum inhibitory concentrations (MIC) ranging from 1.5 to 7.5 μM against various bacterial strains, indicating potent antimicrobial activity .

Mechanism of Action

Process

The mechanism by which HKPLP exerts its antimicrobial effects involves several key steps:

  1. Binding: The positively charged regions of HKPLP interact with the negatively charged components of bacterial membranes.
  2. Insertion: The peptide penetrates the membrane structure due to its amphipathic nature.
  3. Pore Formation: Upon insertion, HKPLP disrupts membrane integrity by forming transmembrane pores.
  4. Cell Death: This disruption results in loss of cellular homeostasis and ultimately leads to cell death.

Data

Research indicates that HKPLP's mechanism aligns with those of other antimicrobial peptides, emphasizing its potential as a therapeutic agent against resistant bacterial strains.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 2,600 Da.
  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Thermal Stability: Retains activity across various temperatures.

Chemical Properties

  • Charge: Cationic due to the presence of basic amino acids.
  • Hydrophobicity: Amphipathic nature enhances interaction with lipid membranes.
  • Stability: Exhibits stability under physiological conditions but may be sensitive to extreme pH levels or enzymatic degradation.
Applications

Scientific Uses

HKPLP shows promise for various applications in biomedical research and therapeutics:

  • Antimicrobial Agent: Potential use in treating infections caused by antibiotic-resistant bacteria.
  • Drug Development: Can serve as a lead compound for developing new classes of antibiotics or as an adjuvant in existing therapies.
  • Biotechnology: Utilized in studies involving peptide interactions with biological membranes or in designing novel biomaterials.
Genomic Origins & Molecular Characterization of HKPLP

Gene Identification in Hippocampus kuda Brooding Pouch cDNA Libraries

The antimicrobial peptide HKPLP was discovered through targeted screening of a brooding pouch cDNA library derived from the lined seahorse (Hippocampus kuda Bleeker). Construction of this library involved RNA extraction from brooding pouch tissue, followed by cDNA synthesis and sequencing of 3,372 clones. A novel 435 bp cDNA sequence (GenBank ID: AY864343) was identified, containing a 168 bp open reading frame (ORF) predicted to encode a 55-amino-acid precursor peptide. This gene, designated hkplp, was exclusively expressed in the male brooding pouch during egg incubation periods, suggesting a specialized role in embryonic protection. The tissue-specific expression pattern aligns with the brooding pouch’s function as a site for egg fertilization, gestation, and pathogen defense [1] [8].

Table 1: Genomic Features of HKPLP

FeatureSpecification
Gene Symbolhkplp
cDNA Length435 bp
Open Reading Frame168 bp
Precursor Length55 amino acids
Mature Peptide24 amino acids
Tissue ExpressionBrooding pouch (during embryo development)
GenBank AccessionAY864343

Sequence Homology to Pleurocidin-like Peptides in Teleost Lineages

HKPLP shares significant structural homology with the pleurocidin family of antimicrobial peptides (AMPs) in teleost fish. BLAST analysis revealed 87% similarity (70% identity) to Hb26 from Atlantic halibut (Hippoglossus hippoglossus) and 80% similarity (59% identity) to PLE3 from winter flounder (Pseudopleuronectes americanus) [1] [2]. Key conserved features include:

  • Glycine-Rich Core: Comprising >30% of the mature peptide, enabling conformational flexibility.
  • C-Terminal Amidation: Critical for membrane interaction and antimicrobial potency.
  • Amphipathic Design: Posit charged residues (lysine/arginine) adjacent to hydrophobic domains.Phylogenetic analysis positions HKPLP within a conserved clade of pleurocidin-like peptides (PLPs) unique to teleosts, indicating descent from a shared ancestral gene. This evolutionary conservation underscores the functional importance of PLPs in fish mucosal immunity, particularly in epithelial tissues exposed to pathogens [1] [3].

Table 2: Structural Homology of HKPLP to Related Peptides

PeptideSource SpeciesSimilarityKey Conserved Motifs
HKPLPHippocampus kuda-FLGLIFHGLVHAGKLIHGLIHRNR
Hb26Hippoglossus hippoglossus87%FLGLIKHGLVHAGKLIHGLIHRNR
PLE3Pseudopleuronectes americanus80%FFGLIKHGLVHAGKAIHGLIHRNQ

Structural Domains: Signal Peptide, Pro-Peptide, and Mature Glycine-Rich Motif

The HKPLP precursor is organized into three functionally distinct domains, each critical for biosynthesis and activity:

  • Signal Peptide (Residues 1–22): A hydrophobic N-terminal region directing translocation across the endoplasmic reticulum. Mutational studies demonstrate that substitutions in its hydrophobic core (e.g., G119EL, P30L) reduce secretion efficiency by >50%, underscoring its role in co-translational targeting [5] [9].
  • Pro-Peptide (Residues 23–31): A protease-sensitive linker removed during maturation. Its deletion abolishes correct folding of the mature peptide, acting as an intramolecular chaperone [1] [5].
  • Mature Peptide (Residues 32–55): Final active form (FLGLIFHGLVHAGKLIHGLIHRNR), characterized by:
  • Glycine content (29.2%) enabling β-sheet formation.
  • C-terminal amidation (-NR-NH₂) enhancing cationic charge.
  • Predicted amphipathicity (hydrophobic face: F¹,L³,I⁴,F⁶,H⁸,L⁹,V¹⁰; cationic face: K¹⁵,H¹⁷,R²³).Secondary structure analysis via circular dichroism confirmed β-sheet/β-strand dominance (48.1% antiparallel, 13.4% parallel sheets), facilitating membrane disruption [1] [8].

Table 3: Domain Architecture of HKPLP Precursor

DomainPositionAmino Acid SequenceFunction
Signal Peptide1–22MKLF...VLFAER translocation
Pro-Peptide23–31VFEA...AAKRFolding chaperone
Mature Peptide32–55FLGL...IHRNR-NH₂Antimicrobial activity

Evolutionary Conservation of Antimicrobial Peptide Biosynthesis Pathways in Syngnathidae

HKPLP exemplifies adaptive evolution of AMPs in Syngnathidae (seahorses, pipefish). Key evolutionary mechanisms include:

  • Gene Duplication & Diversification: Repeated amplification of PLP genes in teleost genomes, driven by retrotransposon activity (e.g., L1 elements), generates variant peptides targeting diverse pathogens [3] [4].
  • Brooding Pouch-Specific Expression: Syngnathid AMP genes show neofunctionalization in reproductive tissues. The brooding pouch’s microbiome-rich environment imposes selective pressure for localized AMP production, with hkplp transcription upregulated 5.3-fold during embryogenesis [1] [4].
  • Structural Optimization: Conserved glycine residues enable conformational flexibility across temperature ranges (20–100°C), critical for AMP stability in fluctuating marine environments. HKPLP retains >80% activity after 30 min at 100°C, a trait shared with polar fish PLPs [1] [6].This biosynthetic pathway—signal peptide-directed secretion, propeptide processing, and mature peptide amidation—is conserved across >80% of teleost AMPs. However, Syngnathidae exhibit accelerated evolution in mature domains, likely reflecting adaptation to pathogen-rich benthic habitats [3] [4] [6].

Properties

Product Name

HKPLP

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